

# The Historical Development and Discovery of Dimetacrine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dimetacrine*

Cat. No.: *B1670656*

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## Abstract

**Dimetacrine** (also known as dimethacrine and acipramine) is a tricyclic antidepressant (TCA) that was developed and marketed in Europe and formerly in Japan for the treatment of depression.[1][2] This technical guide provides a comprehensive overview of the historical development and discovery of **Dimetacrine**, detailing its synthesis, preclinical and clinical evaluation, and mechanism of action. The information is presented with a focus on the core experimental data and methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals.

## Introduction

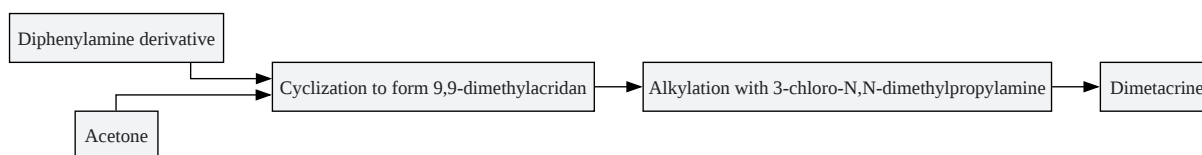
**Dimetacrine**, with the chemical name 3-(9,9-Dimethylacridin-10-yl)-N,N-dimethyl-propan-1-amine, is a derivative of acridan.[3] It was marketed under brand names such as Istonil, Istonyl, Linostil, and Miroistonil.[1][2] As a member of the tricyclic antidepressant class, its pharmacological effects are similar to those of imipramine. However, clinical evidence has suggested that **Dimetacrine** may have a lower efficacy and a different side-effect profile compared to imipramine. This guide delves into the key scientific investigations that have shaped our understanding of this compound.

## Discovery and Synthesis

The initial synthesis of **Dimetacrine** is described in the British patent GB933875, attributed to Holm. While the full detailed protocol from the patent is not readily available in public databases, the general chemical structure and synthesis pathway can be inferred from its acridan core.

The synthesis of tricyclic compounds like **Dimetacrine** typically involves a multi-step process to construct the three-ring nucleus and append the functionally important side chain.

Logical Flow of a Potential Synthesis Route:



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Caption: A potential synthetic pathway for **Dimetacrine**.

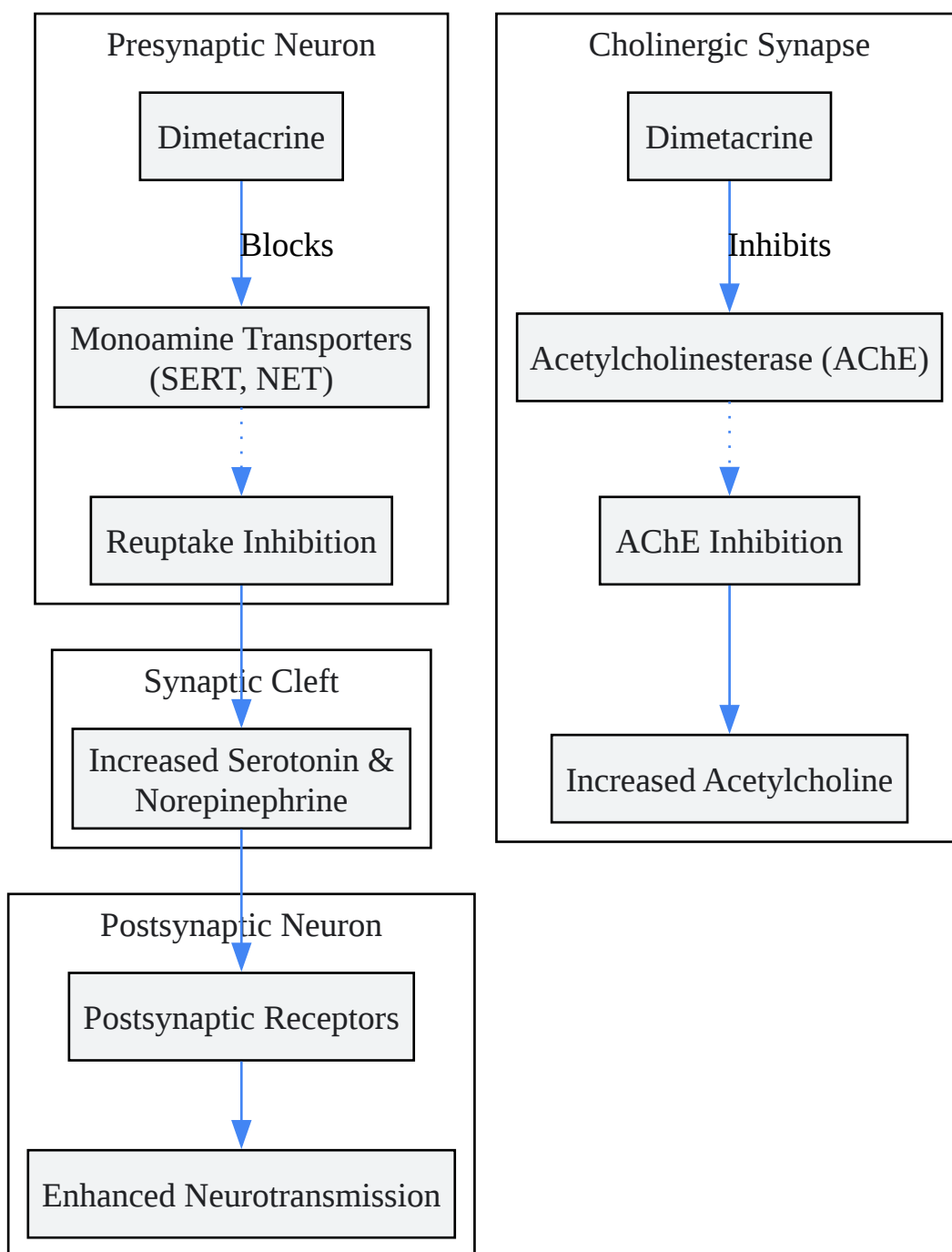
## Preclinical Pharmacology

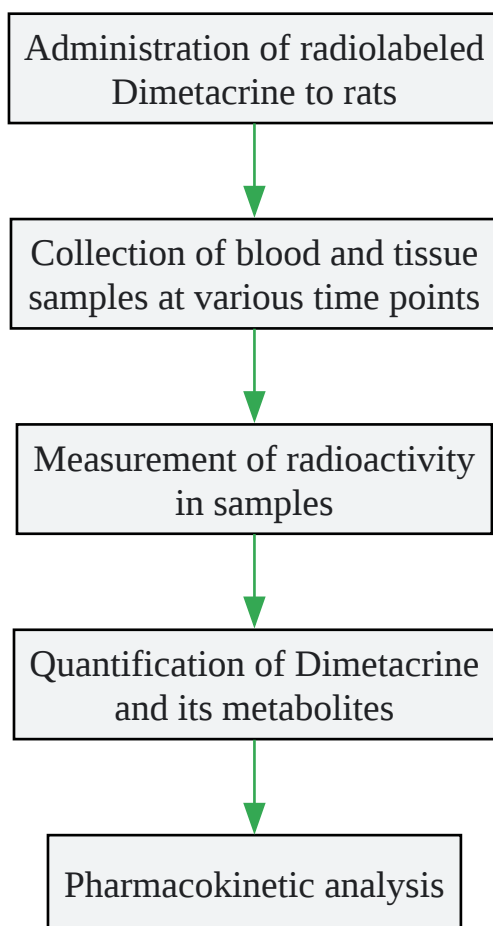
Early preclinical studies were crucial in characterizing the pharmacological profile of **Dimetacrine**. Key investigations were conducted by Schatz et al. in 1968 and Ishitani et al. in 1970, focusing on its metabolism and distribution.

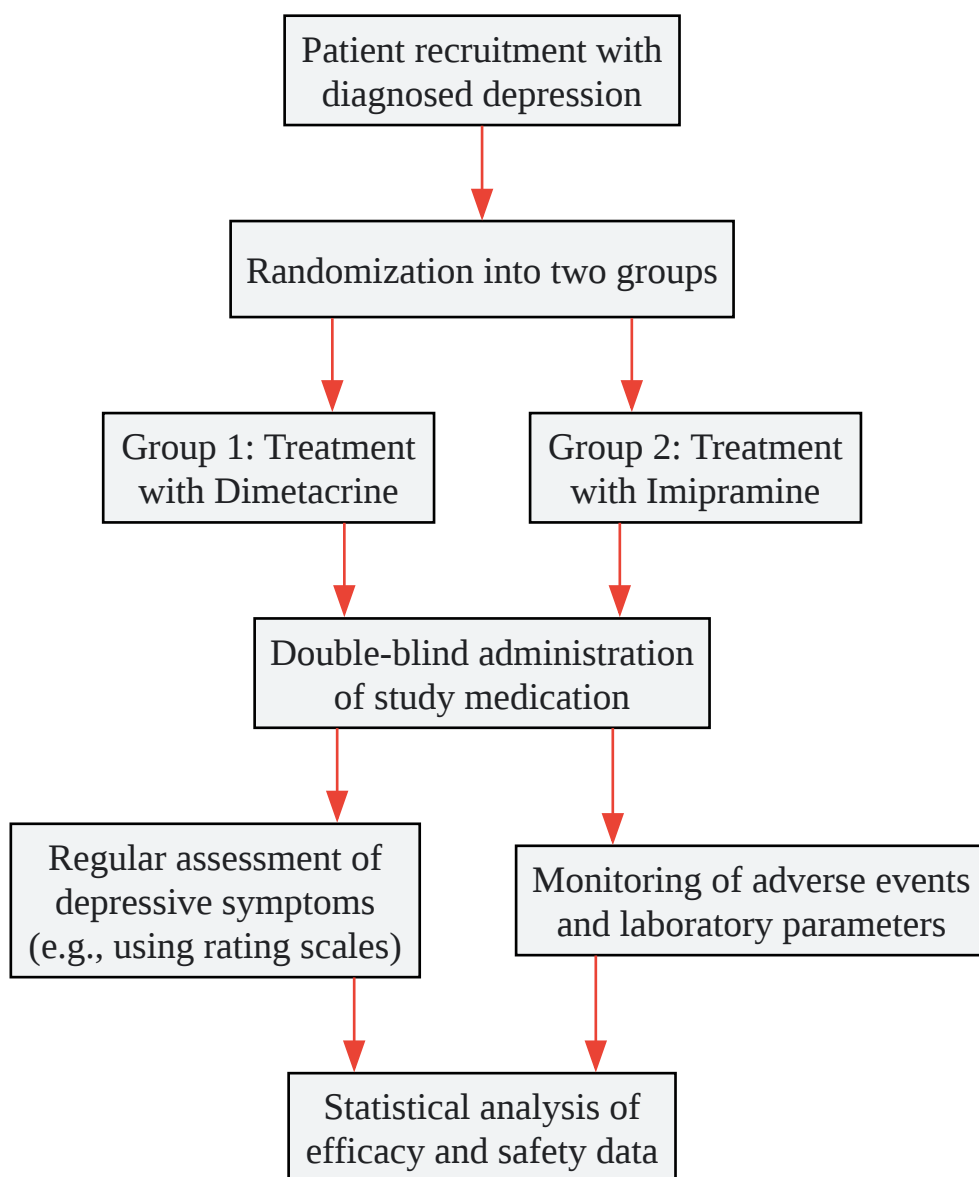
## Pharmacodynamics

While the complete pharmacodynamic profile is not extensively detailed in recent literature, it is understood that **Dimetacrine**, like other TCAs, likely acts as a non-selective monoamine reuptake inhibitor. Furthermore, some evidence suggests that it may also function as an acetylcholinesterase (AChE) inhibitor.

Putative Mechanism of Action:







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## References

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- 3. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
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